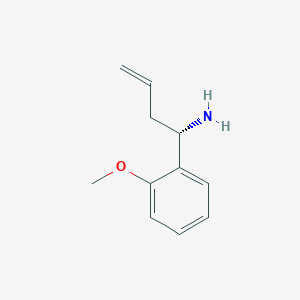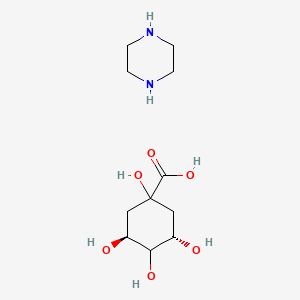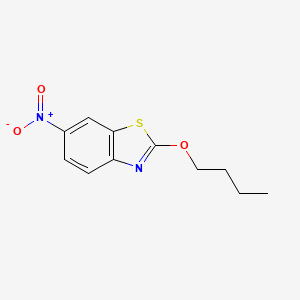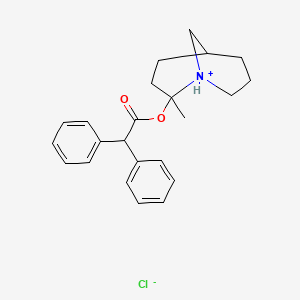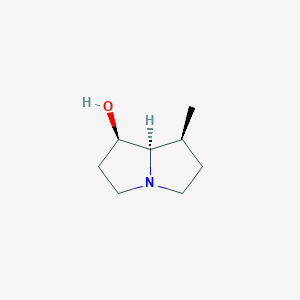
Retronecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, is derived from the reduction of retronecine, another pyrrolizidine alkaloid. It is characterized by its unique structure, which includes a pyrrolizidine ring system with hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Retronecanol can be synthesized through the reduction of retronecine. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in retronecine, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of retronecine from natural sources, such as the seeds of Crotalaria species. The extracted retronecine is then subjected to hydrogenation to produce this compound. This method is preferred due to the availability of natural sources and the relatively simple hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: Retronecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form retronecanone.
Reduction: As mentioned earlier, this compound is produced by the reduction of retronecine.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Acetic anhydride, pyridine.
Major Products Formed:
Oxidation: Retronecanone.
Reduction: Desoxythis compound.
Substitution: Acetylated this compound derivatives.
Scientific Research Applications
Retronecanol has several scientific research applications across various fields:
Chemistry: this compound is used as a starting material for the synthesis of other pyrrolizidine alkaloids.
Biology: In biological research, this compound is studied for its potential toxicological effects.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of retronecanol involves its interaction with cellular components, leading to various biological effects. This compound is known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can result in cellular damage and toxicity .
Molecular Targets and Pathways:
DNA: this compound metabolites can form adducts with DNA, leading to mutations and potential carcinogenic effects.
Proteins: Binding of this compound metabolites to proteins can disrupt normal cellular functions, contributing to its toxic effects.
Comparison with Similar Compounds
Retronecine: The precursor to retronecanol, characterized by an additional double bond.
Heliotridane: Another pyrrolizidine alkaloid with a different hydroxylation pattern.
Platynecine: A related compound with a similar pyrrolizidine ring system but different functional groups.
Uniqueness: this compound’s uniqueness lies in its specific hydroxylation and reduced form, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
567-39-5 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
PGMBNUMLNAJSJR-XLPZGREQSA-N |
Isomeric SMILES |
C[C@H]1CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
CC1CCN2C1C(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
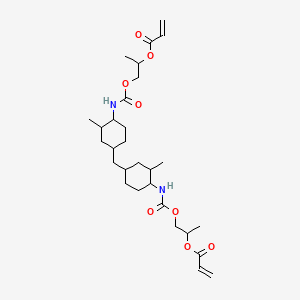
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
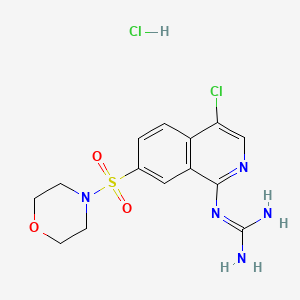
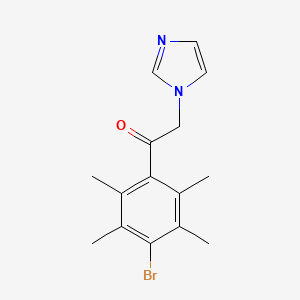
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
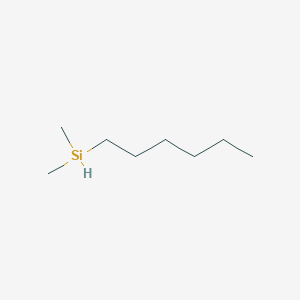

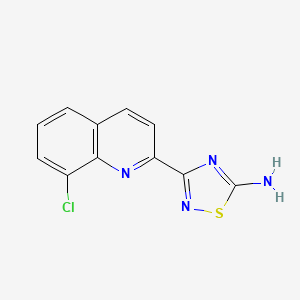
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
